molecular formula C7H5BrF2O B8482031 3-(Bromomethyl)-2,4-difluorophenol CAS No. 866028-21-9

3-(Bromomethyl)-2,4-difluorophenol

Cat. No.: B8482031
CAS No.: 866028-21-9
M. Wt: 223.01 g/mol
InChI Key: LONAINCZXJIXNQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-difluorophenol is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) substituent at the 3-position and fluorine atoms at the 2- and 4-positions of the phenol ring. This structure combines the electron-withdrawing effects of fluorine with the reactive bromomethyl group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or polymer modifications.

Properties

CAS No.

866028-21-9

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

3-(bromomethyl)-2,4-difluorophenol

InChI

InChI=1S/C7H5BrF2O/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2,11H,3H2

InChI Key

LONAINCZXJIXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)CBr)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2,4-Difluorophenyl Acetate
  • Structure : Features an acetyloxy (-OAc) group instead of bromomethyl.
  • Synthesis: Prepared via esterification of 2,4-difluorophenol with acetyl chloride or bromomethyl acetate under basic conditions (e.g., DIPEA in DMF) .
  • Properties : Boiling point: 186–188°C; molecular weight (MW): 172.03 g/mol .
  • Reactivity : The acetate group is less reactive toward nucleophilic substitution compared to bromomethyl, limiting its utility in alkylation reactions.
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene
  • Structure : Bromomethyl substituent on a nitro- and methyl-substituted benzene ring.
  • Properties: MW: 262.07 g/mol (calculated from C₈H₇BrNO₂).
  • Reactivity : The nitro group enhances electrophilicity at the bromomethyl site, enabling facile substitution reactions in aromatic systems .
3-(Bromomethyl)-2,4,10-trioxaadamantane
  • Structure : Bromomethyl group on a rigid trioxaadamantane framework.
  • Properties: MW: 235.08 g/mol; melting point: 95–97°C; soluble in chloroform, DCM, and methanol .
  • Reactivity : The adamantane backbone sterically hinders the bromomethyl group, reducing reactivity compared to planar aromatic analogs .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting/Boiling Point Key Reactivity
3-(Bromomethyl)-2,4-difluorophenol ~223.0 (estimated) Not reported High reactivity at bromomethyl site
2,4-Difluorophenyl acetate 172.03 186–188°C (bp) Low nucleophilic reactivity
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene 262.07 Not reported Enhanced electrophilicity due to nitro
3-(Bromomethyl)-2,4,10-trioxaadamantane 235.08 95–97°C (mp) Sterically hindered bromomethyl

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